molecular formula C21H19NO4 B556948 (-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid CAS No. 220497-64-3

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

Cat. No. B556948
M. Wt: 349.4 g/mol
InChI Key: IWMUNNGMJRKNSV-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid” is a complex organic molecule. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis. The “aminocyclopent-2-enecarboxylic acid” part suggests the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) on a cyclopentene ring .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In this case, the amine and carboxylic acid groups are likely to be reactive. Amines can act as nucleophiles and bases, while carboxylic acids can undergo reactions typical of carboxylic acids, such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed experimentally .

Scientific Research Applications

Chemical and Physicochemical Studies

Research on spin label amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) highlights the utility of cyclic amino acids in studying peptides' chemical, physicochemical, spectroscopic, and conformational aspects. These studies demonstrate the significance of amino acids in analyzing peptide backbone dynamics, secondary structure, and interactions with membranes, proteins, and nucleic acids using various spectroscopic techniques (Schreier et al., 2012)(Schreier et al., 2012).

Analytical Applications

The development of analytical methods for determining antioxidant activity showcases the relevance of amino acids and derivatives in evaluating food safety and pharmaceutical compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC tests are based on chemical reactions that assess kinetics or equilibrium states, which are critical for antioxidant analysis (Munteanu & Apetrei, 2021)(Munteanu & Apetrei, 2021).

Biomedical Applications

Highly branched polymers based on poly(amino acids) are gaining attention for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers are used as delivery vehicles for genes and drugs and as antiviral compounds, underscoring the critical role of amino acid-based materials in developing therapeutic agents (Thompson & Scholz, 2021)(Thompson & Scholz, 2021).

Environmental and Food Safety

Lactic acid bacteria (LAB) have been found effective in reducing toxic substances in food, such as N-nitrosamines, heterocyclic amines, and biogenic amines. LAB can directly decrease these harmful substances through adsorption or degradation, showcasing the potential of amino acid-related compounds in improving food safety (Shao et al., 2021)(Shao et al., 2021).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of compounds, as well as their health hazards .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on drug development and clinical trials .

properties

IUPAC Name

(1S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMUNNGMJRKNSV-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426500
Record name (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-(1S,4R)-N-Fmoc-4-aminocyclopent-2-enecarboxylic acid

CAS RN

220497-64-3
Record name (1S,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.